5-ボロンピコリン酸

概要

説明

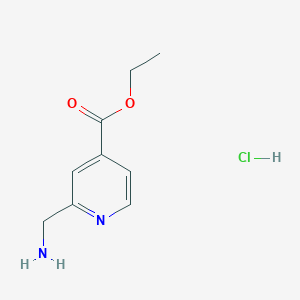

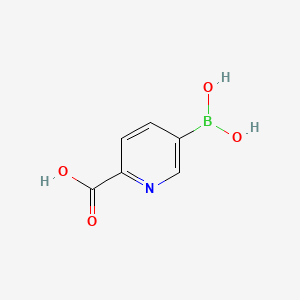

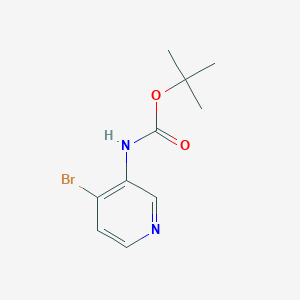

5-Boronopicolinic acid is a chemical compound with the molecular formula C6H6BNO4 . It is used in biochemical research .

Molecular Structure Analysis

The molecular structure of 5-Boronopicolinic acid is represented by the linear formula C6H6BNO4 . The InChI code for this compound is 1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H, (H,9,10) .Physical And Chemical Properties Analysis

5-Boronopicolinic acid is a solid substance . It has a molecular weight of 166.93 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

がん診断

5-BPAは、がん診断分野で可能性を示しています . シアル酸の過剰発現は転移性がんの指標であり、シアル酸の選択的検出はがん診断の可能性を示しています . 5-BPAは、酸性条件下でシアル酸に特異的に結合する能力があるため、この目的のための有望な候補です .

生体分子捕捉

シアル酸生体分子を選択的に捕捉するために、5-BPA修飾磁性粒子(BMP)が開発されました . ある研究では、酢酸緩衝液(pH 5.0)を使用して、よく知られているシアロ糖タンパク質であるフェチュインをBMP上に> 104分子/粒子で正常に捕捉しました .

生体分子放出

5-BPAのシアル酸への結合強度は、pHを調整することで簡単に調節でき、結合したシアル酸を簡単に解離させることができます . これにより、5-BPAは、生体分子の制御された放出が必要な用途に役立ちます .

再利用性

5-BPA修飾磁性粒子を使用したシアル酸生体分子の捕捉および放出プロセスは、少なくとも5回繰り返すことができます . これは、5-BPAが再利用可能な診断または治療デバイスでの使用に潜在力を持っていることを示しています .

生体分子濃縮

5-BPAを使用して開発されたシステムは、フェチュインを20倍以上濃縮できました . これは、5-BPAが、高感度な診断テストの開発など、特定の生体分子の濃縮が必要な用途に潜在力を持っていることを示しています .

マイクロ粒子上の機能的インターフェース

5-BPAは、マイクロ粒子上の機能的インターフェースを変更するために使用されています . これらの表面により、pHの変化に伴ってがん由来物質を容易に結合および放出できる収集システムを調製できます .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

5-Boronopicolinic acid shows potential in the field of cancer diagnosis and treatment. It has been found to have unusually high affinity and selectivity for sialic acids, which are sugar residues linked with tumor growth and cancer progression . In one study, 5-Boronopicolinic acid was used to modify magnetic particles to selectively capture sialic acid biomolecules . This technology shows potential for the detection of sialic acid overexpression by biological particles .

作用機序

Target of Action

The primary target of 5-Boronopicolinic acid is sialic acids (also known as N-acetylneuraminic acid). Sialic acids are sugar residues that are intimately linked with tumor growth and cancer progression .

Mode of Action

5-Boronopicolinic acid has the ability to reversibly interact with the diol groups found in sugars and glycoproteins . It demonstrates unusually high affinity and selectivity for sialic acids . This interaction strengthens under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment .

Biochemical Pathways

The interaction of 5-Boronopicolinic acid with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression. Sialic acids, being the outermost residues in glycan structures, can mediate a wide variety of physiological and pathological cell processes .

Pharmacokinetics

Its ability to interact with cell surface sialic acids suggests it may have significant bioavailability .

Result of Action

The result of 5-Boronopicolinic acid’s action is its high ability to interact with cell surface sialic acids, which are overexpressed in tumor cells . This interaction is stronger than that of 3-propionamidophenylboronic acid, a structure that has been reported to be an efficient sialic acid binder .

Action Environment

The action of 5-Boronopicolinic acid is influenced by the environmental pH. Its interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of the environment.

特性

IUPAC Name |

5-boronopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKWXZLQKGKCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657193 | |

| Record name | 5-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913836-11-0 | |

| Record name | 5-Borono-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxypyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-boronopicolinic acid a promising tool for targeting cancer cells?

A: 5-Boronopicolinic acid exhibits a strong binding affinity for sialic acid (SA), a sugar molecule often overexpressed on the surface of cancer cells. [] This interaction is particularly enhanced in acidic environments, such as the tumor microenvironment. [] This pH-dependent binding makes 5-BPA a potentially valuable ligand for developing targeted cancer therapies, as it can selectively deliver drugs or imaging agents to tumor sites while minimizing off-target effects on healthy tissues. []

Q2: How does the structure of 5-boronopicolinic acid contribute to its ability to separate glycoproteins?

A: 5-Boronopicolinic acid contains a boronic acid group that reversibly binds to the diol structures present in sugar chains. [] This interaction allows 5-BPA to selectively capture and separate glycoproteins based on differences in their sugar composition. For example, 5-BPA exhibits higher affinity for high-mannose type N-glycans compared to N-acetylneuraminic acid (Neu5Ac). [] This selectivity was demonstrated in the separation of fetuin and asialofetuin, with fetuin being retained longer due to the presence of Neu5Ac. []

Q3: Can 5-boronopicolinic acid be used to capture and release sialoglycoproteins? What are the advantages of this approach?

A: Yes, 5-boronopicolinic acid can be immobilized on magnetic particles to create a system for capturing and releasing sialoglycoproteins. [] When used in an acidic environment (pH 5.0), the 5-BPA-modified magnetic particles effectively captured fetuin, a model sialoglycoprotein. [] The bound fetuin was then easily released by switching to a neutral pH (pH 7.6). [] This capture-and-release process was repeatable, demonstrating the potential of this system for purifying and concentrating sialoglycoproteins. [] Furthermore, this approach could enhance the sensitivity of detection methods for sialic acid overexpression in biological samples, which is a potential biomarker for certain cancers. []

Q4: What are the potential benefits of using 5-boronopicolinic acid compared to standard phenylboronic acid in drug delivery systems?

A: Research suggests that 5-boronopicolinic acid exhibits a significantly higher binding affinity to sialic acid in acidic environments compared to standard phenylboronic acid. [] When incorporated into nanomedicines carrying platinum anticancer drugs, 5-BPA led to increased drug delivery within the acidic tumor microenvironment (pH 6.5) compared to phenylboronic acid. [] This enhanced tumor targeting resulted in more effective elimination of cancer stem cells, improved tumor growth suppression, and prolonged survival in mice models. [] These findings highlight the potential of utilizing structurally modified boronic acid derivatives like 5-BPA for developing more potent and targeted cancer therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519755.png)

![N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B1519760.png)